molecular formula C10H19IN2O2Si2 B1616760 5-Iodouracil, TMS CAS No. 38953-72-9

5-Iodouracil, TMS

Cat. No.: B1616760
CAS No.: 38953-72-9
M. Wt: 382.34 g/mol
InChI Key: PQSFYGJEXZRHMO-UHFFFAOYSA-N
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Description

5-Iodouracil, TMS (trimethylsilyl) is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C10H19IN2O2Si2 and a molecular weight of 382.3455 . It is characterized by the presence of an iodine atom at the 5-position of the uracil ring and trimethylsilyl groups attached to the oxygen atoms. This modification enhances its chemical properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodouracil, TMS typically involves the iodination of uracil followed by silylation. One common method is the reaction of 5-iodouracil with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

5-Iodouracil, TMS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Iodouracil, TMS involves its incorporation into nucleic acids, where it acts as a UV-sensitive chromophore. Upon exposure to UV light, the compound undergoes photochemical reactions, leading to the formation of radicals that can crosslink with nearby proteins or nucleic acids . This property makes it useful for studying DNA-protein interactions and the structural dynamics of nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodouracil, TMS is unique due to its high efficiency in photocrosslinking reactions compared to other halogenated uracils. The presence of the iodine atom allows for selective excitation at longer wavelengths, resulting in higher crosslinking yields . This makes it particularly valuable in studying complex biological systems.

Properties

IUPAC Name

(5-iodo-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19IN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSFYGJEXZRHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC=C1I)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19IN2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336084
Record name 5-Iodouracil, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38953-72-9
Record name 5-Iodo-2,4-bis[(trimethylsilyl)oxy]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38953-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodouracil, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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